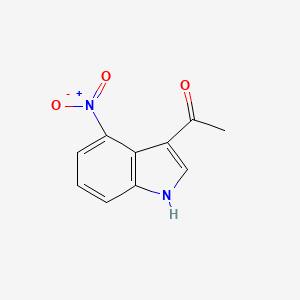

1-(4-nitro-1H-indol-3-yl)ethanone

Übersicht

Beschreibung

1-(4-Nitro-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a nitro group at the 4-position of the indole ring and an ethanone group at the 3-position Indole derivatives are significant in various fields due to their biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitro-1H-indol-3-yl)ethanone typically involves the nitration of 1H-indole followed by acylation. One common method includes the nitration of 1H-indole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 4-nitro-1H-indole is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the nitration and acylation processes.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at the 4-position undergoes selective reduction to form an amino derivative. This reaction is critical for generating intermediates with enhanced biological activity.

Key Reaction Conditions and Outcomes:

| Reagents/Conditions | Product | Yield | Mechanism | Reference |

|---|---|---|---|---|

| H₂, 10% Pd/C, ethanol, 4 days | 1-(4-amino-1H-indol-3-yl)ethanone | 83% | Catalytic hydrogenation |

Mechanistic Insights:

-

The reaction proceeds via adsorption of hydrogen gas onto the palladium catalyst, followed by electron transfer to the nitro group, resulting in its reduction to an amine .

-

The ethanone group remains intact under these conditions, demonstrating the selectivity of the reduction process.

Participation in Multicomponent Reactions

The compound serves as a building block in synthesizing heterocyclic systems. For example, it reacts with thiourea and acetylacetone under acidic conditions to form pyrimidine derivatives.

Example Reaction:

Reactants:

-

1-(4-Nitro-1H-indol-3-yl)ethanone

-

Acetylacetone

-

Thiourea

Conditions:

-

Camphor sulfonic acid (CSA) catalyst, aqueous medium, reflux.

Product:

-

1-(6-Methyl-4-(5-nitro-1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone (Compound 4f) .

Key Data:

-

Yield: 86%

-

Characterization: NMR (400 MHz, CDCl₃) δ 10.687 (s, 1H, N–H), 7.503–7.201 (m, 3H, Ar–H) .

Stability Under Functionalization Conditions

The nitro group remains stable during reactions targeting the ethanone moiety. For instance, in Friedel-Crafts acylation steps or silylation protocols, the nitro group is preserved, enabling sequential functionalization .

Notable Observations:

-

In synthesis of protected intermediates (e.g., silylated derivatives), the nitro group does not participate in side reactions, even under strong Lewis acid conditions (e.g., AlCl₃) .

-

This stability allows orthogonal modification of the indole ring system.

Potential Reactivity (Theoretical Considerations)

While direct experimental evidence is limited in the reviewed literature, the following reactions are anticipated based on analogous nitroaromatic systems:

A. Nucleophilic Aromatic Substitution

-

The nitro group could be replaced by nucleophiles (e.g., amines, thiols) under high-temperature or microwave-assisted conditions.

B. Oxidation of the Ethanone Group

-

Strong oxidizers like KMnO₄ or CrO₃ might convert the ethanone to a carboxylic acid, though this has not been explicitly documented for this compound.

Comparative Reactivity

| Functional Group | Reactivity Observed | Stability Notes |

|---|---|---|

| Nitro (C–NO₂) | Reduced to amine; stable in acid/base | Sensitive to strong reducing agents |

| Ethanone (C=O) | Participates in cyclocondensation | Resists hydrolysis under mild conditions |

Wissenschaftliche Forschungsanwendungen

1-(4-Nitro-1H-indol-3-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-nitro-1H-indol-3-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring system can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

1-(1H-Indol-3-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

1-(4-Amino-1H-indol-3-yl)ethanone: The amino group provides different reactivity and biological properties compared to the nitro group.

1-(4-Methyl-1H-indol-3-yl)ethanone: The methyl group affects the compound’s steric and electronic properties, leading to different reactivity and applications.

Uniqueness: 1-(4-Nitro-1H-indol-3-yl)ethanone is unique due to the presence of both the nitro and ethanone groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in reduction and substitution reactions, while the ethanone group provides a site for further functionalization.

Biologische Aktivität

1-(4-Nitro-1H-indol-3-yl)ethanone, also known by its CAS number 4769-95-3, is a compound belonging to the indole family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, neuroprotective effects, and potential as an antimicrobial agent.

- Molecular Formula : C10H8N2O3

- Molecular Weight : 204.18 g/mol

- Synthesis : The compound can be synthesized from 4-nitroindole and acetyl chloride under specific reaction conditions, yielding high purity and yield rates .

Anticancer Activity

This compound has shown promising anticancer activity in various studies. The following table summarizes key findings regarding its efficacy against different cancer cell lines:

These findings indicate that the compound exhibits significant cytotoxicity against various cancer types, primarily through mechanisms involving apoptosis and cell cycle regulation.

Neuroprotective Effects

Recent research highlights the potential neuroprotective properties of this compound. It has been observed to inhibit acetylcholinesterase (AChE) activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's. The following table presents data on its AChE inhibitory activity:

The ability to inhibit AChE suggests that this compound may help in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains, particularly Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) | Reference |

|---|---|---|---|

| E. coli | 1.95 | 3.90 | |

| K. pneumoniae | 7.81 | 15.62 | |

| S. enterica | 3.90 | 7.81 |

These results indicate that the compound possesses strong bacteriostatic and bactericidal properties, making it a candidate for further development as an antimicrobial agent.

Eigenschaften

IUPAC Name |

1-(4-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)7-5-11-8-3-2-4-9(10(7)8)12(14)15/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTPOLDUEGJFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457949 | |

| Record name | 1-(4-nitro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-95-3 | |

| Record name | 1-(4-nitro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.